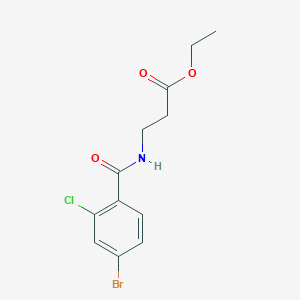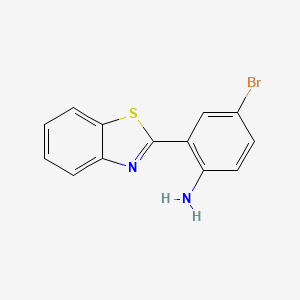![molecular formula C11H12BrNO3S B14915161 2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted phenyl ring, an amino group, and a thioacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves multi-step organic reactions. One common approach is to start with 4-bromo-2-methylaniline, which undergoes acylation to form the corresponding amide. This intermediate is then subjected to a thiolation reaction to introduce the thioacetic acid group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo group and the thioacetic acid moiety allows the compound to form covalent bonds with target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)aminoacetic acid
- 2-(4-Bromo-2-methylphenyl)thioacetic acid
Uniqueness
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is unique due to the combination of functional groups it possesses. The presence of both an amino group and a thioacetic acid moiety allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H12BrNO3S |
|---|---|
Peso molecular |
318.19 g/mol |
Nombre IUPAC |
2-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7-4-8(12)2-3-9(7)13-10(14)5-17-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
BGZKJKROCSJTBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)


![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)



![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)


